N-(4-chloro-3-nitrophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
N-(4-chloro-3-nitrophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a chemical compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-3-nitrophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of 4-chloro-3-nitroaniline with 4-methyl-1,2,3-thiadiazole-5-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-3-nitrophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the chloro and nitro positions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, sodium azide, and various amines.
Major Products
Scientific Research Applications
Biology: Investigated for its antimicrobial and anticancer properties.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-chloro-3-nitrophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes. For example, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and pain . The compound may also interact with DNA and proteins, leading to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
(4-Chloro-3-nitrophenyl)(phenyl)methanone: Shares the 4-chloro-3-nitrophenyl moiety but differs in the rest of the structure.
4-Chloro-3-nitrophenylthiourea: Contains the same aromatic ring but has a thiourea group instead of the thiadiazole ring.
Uniqueness
N-(4-chloro-3-nitrophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is unique due to its thiadiazole ring, which imparts specific chemical and biological properties. This ring structure is responsible for its stability and reactivity, making it a valuable compound in various applications .
Properties
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-4-methylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN4O3S/c1-5-9(19-14-13-5)10(16)12-6-2-3-7(11)8(4-6)15(17)18/h2-4H,1H3,(H,12,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGBYYJSVXWNFQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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